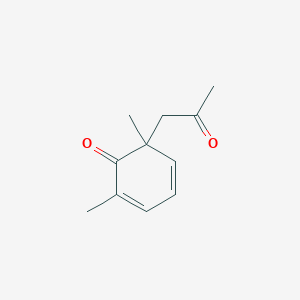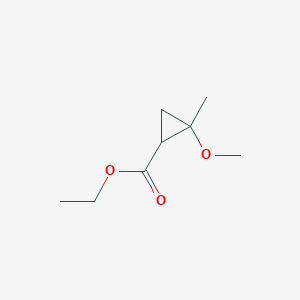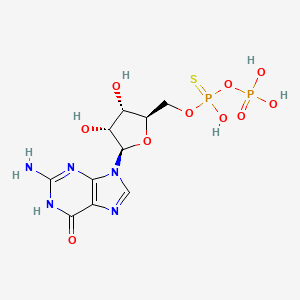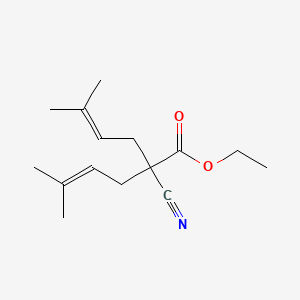
Napoo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Napoo is a hypothetical compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity under specific conditions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Napoo involves a multi-step process that includes the following key steps:
Initial Reactants: The process begins with the combination of primary reactants, which are typically organic compounds containing functional groups such as hydroxyl, carboxyl, or amino groups.
Catalysts and Solvents: Catalysts such as palladium or platinum are often used to facilitate the reaction, along with solvents like ethanol or methylene chloride to dissolve the reactants.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, usually at elevated temperatures (around 100-150°C) and moderate pressures.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Reactants: Large quantities of reactants are fed into the reactor.
Automated Control: Automated systems control the reaction conditions to ensure consistency and efficiency.
Separation and Purification: Advanced separation techniques, such as high-performance liquid chromatography (HPLC), are used to isolate and purify this compound on a large scale.
化学反応の分析
Types of Reactions
Napoo undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert this compound into reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, elevated temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, room temperature.
Substitution: Halogens, alkylating agents; conditionspresence of a catalyst, moderate temperature.
Major Products
科学的研究の応用
Napoo has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases, particularly due to its unique mechanism of action.
Industry: Utilized in the production of advanced materials, coatings, and as an additive in various industrial processes.
作用機序
The mechanism of action of Napoo involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to enzymes and receptors, modulating their activity and influencing biochemical pathways.
Pathways Involved: It affects pathways related to oxidative stress, inflammation, and cellular signaling, leading to various biological effects.
特性
| 76314-99-3 | |
分子式 |
C28H58Cl2N4O4 |
分子量 |
585.7 g/mol |
IUPAC名 |
ethyl (2S)-5-amino-2-[[(2S)-5-amino-2-(hexadecanoylamino)pentanoyl]amino]pentanoate;dihydrochloride |
InChI |
InChI=1S/C28H56N4O4.2ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21-26(33)31-24(19-17-22-29)27(34)32-25(20-18-23-30)28(35)36-4-2;;/h24-25H,3-23,29-30H2,1-2H3,(H,31,33)(H,32,34);2*1H/t24-,25-;;/m0../s1 |
InChIキー |
XWQVPLRFEWUMQM-LXTBHBSOSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCN)C(=O)OCC.Cl.Cl |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCN)C(=O)NC(CCCN)C(=O)OCC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









